1-(3,4-Dimethoxybenzyl)-3-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)urea
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Overview
Description
1-(3,4-Dimethoxybenzyl)-3-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)urea typically involves multiple steps:
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Formation of the Oxadiazole Ring:
- The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
- Common reagents: Phosphorus oxychloride (POCl₃), acetic anhydride.
- Reaction conditions: Reflux in an appropriate solvent such as acetonitrile or toluene.
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Attachment of the Benzyl Group:
- The benzyl group can be introduced via a nucleophilic substitution reaction.
- Common reagents: Benzyl halides (e.g., benzyl chloride), base (e.g., potassium carbonate).
- Reaction conditions: Room temperature to moderate heating in a polar aprotic solvent like dimethylformamide (DMF).
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Formation of the Urea Linkage:
- The final step involves the reaction of the oxadiazole derivative with an isocyanate or a urea derivative.
- Common reagents: Phenyl isocyanate, urea.
- Reaction conditions: Mild heating in a solvent such as dichloromethane (DCM).
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxybenzyl)-3-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)urea can undergo various chemical reactions, including:
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Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
- Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
- Conditions: Acidic or basic medium, often at elevated temperatures.
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Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
- Common reagents: Lithium aluminum hydride (LiAlH₄), hydrogen gas with a catalyst (e.g., palladium on carbon).
- Conditions: Anhydrous conditions for LiAlH₄, room temperature to moderate heating for catalytic hydrogenation.
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Substitution: The benzyl and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.
- Common reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
- Conditions: Vary depending on the specific substitution reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential pharmacological activities.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)urea depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The oxadiazole ring and methoxy groups can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(3,4-Dimethoxybenzyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)urea: Lacks the additional methoxy groups on the phenyl ring, which may affect its chemical reactivity and biological activity.
1-(3,4-Dimethoxybenzyl)-3-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)urea: Contains methyl groups instead of methoxy groups, potentially altering its physical properties and interactions.
Uniqueness: 1-(3,4-Dimethoxybenzyl)-3-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)urea is unique due to the presence of multiple methoxy groups, which can enhance its solubility, stability, and potential biological activities. The combination of a benzyl group and an oxadiazole ring also contributes to its distinct chemical profile, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6/c1-26-13-6-7-14(16(10-13)28-3)18-23-24-20(30-18)22-19(25)21-11-12-5-8-15(27-2)17(9-12)29-4/h5-10H,11H2,1-4H3,(H2,21,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAXIOFOZSTLPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)NCC3=CC(=C(C=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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